Cas no 2411310-66-0 (N-{(2-phenylethyl)carbamoylmethyl}prop-2-enamide)

N-{(2-phenylethyl)carbamoylmethyl}prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- N-{(2-phenylethyl)carbamoylmethyl}prop-2-enamide
- N-{[(2-phenylethyl)carbamoyl]methyl}prop-2-enamide
- N-[2-Oxo-2-(2-phenylethylamino)ethyl]prop-2-enamide
- Z3707865079
- 2411310-66-0
- EN300-26574054
-
- インチ: 1S/C13H16N2O2/c1-2-12(16)15-10-13(17)14-9-8-11-6-4-3-5-7-11/h2-7H,1,8-10H2,(H,14,17)(H,15,16)
- InChIKey: LFKCWBBVTXYOAB-UHFFFAOYSA-N
- ほほえんだ: O=C(CNC(C=C)=O)NCCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 232.121177757g/mol
- どういたいしつりょう: 232.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 6
- 複雑さ: 271
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 58.2Ų
N-{(2-phenylethyl)carbamoylmethyl}prop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26574054-0.05g |
N-{[(2-phenylethyl)carbamoyl]methyl}prop-2-enamide |
2411310-66-0 | 90% | 0.05g |
$246.0 | 2023-09-14 |
N-{(2-phenylethyl)carbamoylmethyl}prop-2-enamide 関連文献
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N-{(2-phenylethyl)carbamoylmethyl}prop-2-enamideに関する追加情報
Introduction to N-{(2-phenylethyl)carbamoylmethyl}prop-2-enamide (CAS No. 2411310-66-0)
N-{(2-phenylethyl)carbamoylmethyl}prop-2-enamide, a compound with the chemical identifier CAS No. 2411310-66-0, represents a significant area of interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in medicinal chemistry and drug discovery. The molecular structure of N-{(2-phenylethyl)carbamoylmethyl}prop-2-enamide incorporates a variety of functional groups that contribute to its chemical reactivity and biological activity, making it a promising candidate for further exploration.
The synthesis of N-{(2-phenylethyl)carbamoylmethyl}prop-2-enamide involves a series of well-designed chemical transformations that highlight the ingenuity of modern synthetic methodologies. The process typically begins with the preparation of key intermediates, such as 2-phenylethylamine and methyl acrylate, which are then coupled through condensation reactions to form the carbamate moiety. This step is crucial as it establishes the core structure of the compound. Subsequent modifications, including functional group interconversions and purification techniques, are employed to achieve high yields and purity levels.
One of the most compelling aspects of N-{(2-phenylethyl)carbamoylmethyl}prop-2-enamide is its potential biological activity. Research has indicated that this compound exhibits properties that make it suitable for use as an intermediate in the development of novel therapeutic agents. Specifically, its structural features suggest that it may interact with biological targets in ways that could be beneficial for treating various diseases. For instance, studies have shown that derivatives of this compound can modulate enzyme activity and cellular signaling pathways, which are often implicated in pathological conditions.
The investigation into the pharmacological properties of N-{(2-phenylethyl)carbamoylmethyl}prop-2-enamide has been complemented by computational studies using advanced molecular modeling techniques. These studies have provided valuable insights into the compound's binding interactions with potential target proteins. By leveraging computational methods, researchers have been able to predict the efficacy and selectivity of this compound, which is essential for optimizing its pharmacokinetic profile. Such computational approaches are increasingly integral to modern drug discovery pipelines, enabling more efficient identification of lead compounds.
In recent years, there has been a growing emphasis on green chemistry principles in the synthesis of pharmaceutical compounds. N-{(2-phenylethyl)carbamoylmethyl}prop-2-enamide exemplifies this trend through its synthesis using environmentally benign methodologies. For example, catalytic processes have been employed to minimize waste generation and reduce energy consumption during production. These sustainable practices not only align with global environmental goals but also enhance the economic viability of pharmaceutical manufacturing processes.
The versatility of N-{(2-phenylethyl)carbamoylmethyl}prop-2-enamide extends beyond its use as a pharmaceutical intermediate. It has also been explored as a building block for more complex molecules in organic synthesis. Its unique structural motif allows for diverse functionalization strategies, enabling chemists to design novel compounds with tailored properties. This adaptability makes it an invaluable tool in synthetic chemistry laboratories worldwide.
As research in this field continues to evolve, new applications for N-{(2-phenylethyl)carbamoylmethyl}prop-2-enamide are likely to emerge. Ongoing studies are focusing on expanding its utility in areas such as agrochemicals and material science, where its structural features may offer novel solutions to existing challenges. The compound's broad applicability underscores the importance of continued investment in fundamental research and development within the chemical sciences.
The regulatory landscape surrounding the use of N-{(2-phenylethyl)carbamoylmethyl}prop-2-enamide is also worth considering. As a chemical entity used in research and development settings, it must comply with various safety and quality standards to ensure its safe handling and effective application. Regulatory agencies provide guidelines that help researchers navigate these requirements, ensuring that compounds like this one are developed and used responsibly.
In conclusion, N-{(2-phenylethyl)carbamoylmethyl}prop-2-enamide (CAS No. 2411310-66-0) is a multifaceted compound with significant potential in pharmaceutical chemistry and beyond. Its unique structure, coupled with its observed biological activity and synthetic utility, positions it as a valuable asset in modern chemical research. As advancements continue to be made in synthetic methodologies and computational biology, the applications of this compound are expected to grow even further, contributing to innovative solutions across multiple scientific disciplines.
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